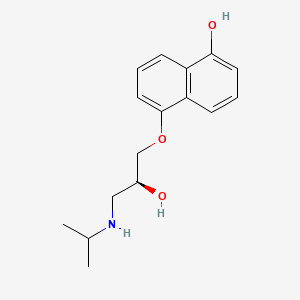
Orf 12592
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orf 12592 is a chemical compound known for its beta-blocking and antihypertensive properties. It is a 5-hydroxy analog of propranolol, a well-known beta-blocker used in the treatment of hypertension and other cardiovascular conditions.
Vorbereitungsmethoden
The synthesis of Orf 12592 involves several steps. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 1-naphthol.
Alkylation: The hydroxyl group of 1-naphthol is alkylated with an appropriate alkyl halide to introduce the 2-hydroxy-3-((1-methylethyl)amino)propoxy group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Orf 12592 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Orf 12592 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-blockers and their analogs.
Biology: The compound is used in biological studies to understand the effects of beta-blockers on various biological systems.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of Orf 12592 involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This beta-blocking effect is crucial in managing hypertension and other cardiovascular conditions.
Vergleich Mit ähnlichen Verbindungen
Orf 12592 is similar to other beta-blockers like propranolol and atenolol. its unique structure, with the 5-hydroxy group, provides distinct pharmacological properties. Compared to propranolol, it may offer different binding affinities and selectivity towards beta-adrenergic receptors.
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Nadolol
These compounds share similar beta-blocking properties but differ in their chemical structures and pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
81907-79-1 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
5-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
WMYPGILKDMWISO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1C=CC=C2O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
81907-79-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(5-hydroxy-1-naphthoxy)-3-isopropylamino-2-propanol hydrochloride 1-naphthalenol, 5-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride ORF 12,592 ORF 12592 ORF 12592 hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















